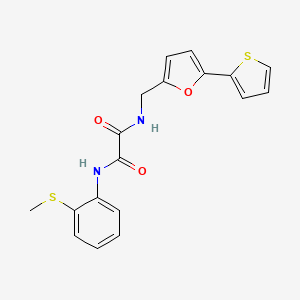

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Description

N1-(2-(Methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a methylthio-substituted phenyl group at the N1 position and a thiophene-furan hybrid moiety at the N2 position. The compound’s design integrates sulfur-containing heterocycles (thiophene, methylthio) and a furan ring, which may enhance π-π stacking interactions or influence metabolic stability compared to simpler aromatic substituents.

Properties

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-24-15-6-3-2-5-13(15)20-18(22)17(21)19-11-12-8-9-14(23-12)16-7-4-10-25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQRUXHNIBQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the methylthio-substituted phenyl and the thiophen-furan derivative. These intermediates are then coupled through an oxalamide linkage under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient handling of reagents and the optimization of reaction conditions to maximize output while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related oxalamides from the evidence:

Key Observations:

Substituent Diversity :

- The target compound’s methylthio group at N1 is distinct from common substituents like chloro (e.g., Compound 13 ) or methoxy (e.g., ). Methylthio may increase lipophilicity compared to polar groups (e.g., hydroxymethyl in Compound 20 ).

- The thiophene-furan hybrid at N2 is unique among the analogs, which typically feature thiazole (e.g., Compound 13 ) or pyridine (e.g., ) rings. This could modulate electron density and binding affinity in biological targets.

Synthetic Efficiency :

- Yields for related compounds vary widely (23–90%), influenced by steric hindrance and reaction conditions. The target’s complex N2 substituent might result in moderate yields (~40–60%), similar to Compound 20 (56%) .

Biological Relevance: Thiazole- and piperidine-containing analogs (e.g., Compounds 13, 20) demonstrate antiviral activity via HIV entry inhibition , suggesting the target compound’s thiophene-furan moiety warrants testing against similar targets. Flavoring agents like exhibit low toxicity (NOEL = 100 mg/kg/day), highlighting the role of substituents in metabolic safety.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The methylthio group (logP ~1.0–1.5) and thiophene-furan system may enhance membrane permeability relative to chlorophenyl (logP ~2.7) or methoxybenzyl (logP ~2.0) analogs.

Biological Activity

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a compound of significant interest due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity:

- Methylthio Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.

- Thiophene and Furan Rings : These heterocyclic structures are known for their biological activities, including antioxidant and anti-inflammatory properties.

- Oxalamide Linkage : This functional group is often associated with bioactive compounds, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Preparation of Intermediates : Starting materials are synthesized to create the methylthio-substituted phenyl and the thiophen-furan derivative.

- Coupling Reaction : The intermediates are coupled through an oxalamide linkage under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological pathways.

- Receptor Modulation : It can bind to certain receptors, potentially altering cellular signaling pathways that lead to therapeutic effects .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

- Inhibition Zone Assays : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies show that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : this compound can cause G1 phase arrest in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These findings indicate that the compound may be a promising candidate for further development in cancer therapy .

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results highlighted its potential as an effective agent in combatting resistant infections.

Study on Anticancer Effects

Another study focused on the compound's effects on human cancer cell lines. Results showed that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response that warrants further investigation into its mechanism of action.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d6 at 50°C) resolves diastereomers via splitting patterns (e.g., δ 4.75–5.48 ppm for chiral centers) .

- LC-MS/HRMS : Confirms molecular weight (e.g., APCI+ mode, ±0.1 Da accuracy) and detects impurities .

- X-ray crystallography : For absolute stereochemistry determination in crystalline derivatives .

How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

Q. Advanced

- SAR studies : Replace thiophen-2-yl with thiophen-3-yl to alter π-π stacking with biological targets (e.g., HIV entry inhibitors show 10-fold potency differences) .

- Hydrophilicity adjustments : Introducing hydroxyethyl or morpholino groups improves solubility and bioavailability (e.g., logP reduction from 3.5 to 2.8) .

- Bioisosteric swaps : Substituting methylthio with trifluoromethyl enhances metabolic stability .

What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

Q. Advanced

- Assay standardization : Use uniform cell lines (e.g., HEK293T for HIV entry inhibition) and control for redox-active thiophene interference .

- Off-target profiling : Kinase screening panels to identify promiscuous binding (e.g., furan-thiophene hybrids inhibit CDK2 and EGFR) .

- Metabolite tracking : LC-MS/MS to detect oxidative byproducts (e.g., sulfoxide derivatives) that may confound activity .

How can the compound’s stability under physiological conditions be evaluated?

Q. Basic

- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .

- Light/heat stress testing : Expose to 40°C/75% RH or UV light to assess photolytic decomposition of the oxalamide bond .

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound loss over time .

What functional groups are most reactive in derivatization, and what conditions are optimal?

Q. Basic

- Methylthio group : Oxidize to sulfone with mCPBA in DCM (0°C, 2h) .

- Hydroxyethyl moiety : Acetylate with acetic anhydride/pyridine (rt, 12h) to improve membrane permeability .

- Oxalamide NH : Alkylate with iodomethane/K₂CO₃ in DMF (60°C, 6h) to probe hydrogen-bonding roles .

How can molecular docking predict target binding modes for this compound?

Q. Advanced

- Protein preparation : Use PDB structures (e.g., HIV gp120 for antiviral studies) with protonation states adjusted to pH 7.4 .

- Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=50) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force fields .

What are the limitations of current synthetic routes, and how can they be improved?

Q. Advanced

- Low yields in oxalamide coupling : Replace TBTU with HATU for higher efficiency (yield increase from 36% to 55%) .

- Stereochemical drift : Use low-temperature (-20°C) reactions to suppress epimerization .

- Scale-up bottlenecks : Switch from column chromatography to antisolvent crystallization (e.g., EtOAc/heptane) .

How does the compound’s logP affect its pharmacokinetic profile, and what modifications optimize it?

Q. Advanced

- logP measurement : Shake-flask method (octanol/water) or computational prediction (AlogPS) .

- Optimization : Introduce PEGylated side chains (e.g., -(CH₂)₂OCH₃) to reduce logP from 3.2 to 2.1 .

- In vivo correlation : Compare logP with AUC in rodent models to validate design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.